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Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to understanding and improving the photostability of

the NIR-II fluorophore, FD-1080.

Frequently Asked Questions (FAQs)
Q1: What is FD-1080 and what are its main applications?

FD-1080 is a fluorescent dye with both its excitation and emission spectra in the second near-

infrared (NIR-II) window (excitation ~1064 nm, emission ~1080 nm)[1]. This characteristic

makes it highly suitable for deep-tissue in vivo imaging, as NIR-II light experiences less

scattering and absorption by biological tissues, leading to higher resolution and deeper

penetration compared to traditional visible and NIR-I fluorophores[1][2][3].

Q2: How photostable is FD-1080?

FD-1080 is reported to have "superior photostability" when compared to the commonly used

NIR-I dye, indocyanine green (ICG)[2]. In a comparative study, FD-1080 demonstrated greater

resistance to photobleaching under continuous laser irradiation[4]. However, like all

fluorophores, FD-1080 is susceptible to photodegradation under prolonged and intense light

exposure.

Q3: What factors can influence the photostability of FD-1080?
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The photostability of FD-1080 can be affected by several factors, including:

Excitation Light Intensity: Higher laser power will lead to faster photobleaching.

Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching

through the formation of reactive oxygen species (ROS)[5].

Solvent Environment: The local chemical environment can impact the dye's stability.

Binding State: The photostability of FD-1080 is significantly enhanced when bound to

proteins like fetal bovine serum (FBS) or when it forms J-aggregates[1][6].

Q4: How can I improve the photostability of FD-1080 in my experiments?

There are two primary strategies to enhance the photostability of FD-1080:

Complexation with Fetal Bovine Serum (FBS): The quantum yield of FD-1080 increases

dramatically from 0.31% to 5.94% upon binding to FBS[1][3]. This interaction not only

enhances brightness but also improves photostability.

Formation of J-Aggregates: FD-1080 can form J-aggregates, which are ordered assemblies

of dye molecules. These aggregates exhibit red-shifted absorption and emission peaks and

have been shown to possess superior photostability compared to the monomeric dye[6][7].
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Problem Possible Cause Suggested Solution

Rapid signal loss during

imaging
Photobleaching

- Reduce the excitation laser

power to the minimum level

required for adequate signal. -

Decrease the exposure time. -

For in vitro experiments,

consider using an antifade

mounting medium. While

specific data on FD-1080 is

limited, reagents that

scavenge reactive oxygen

species may be beneficial[5]. -

If possible, perform imaging in

a low-oxygen environment.

Low fluorescence signal Low quantum yield of free dye

- Complex FD-1080 with Fetal

Bovine Serum (FBS) to

significantly increase its

quantum yield and

brightness[1][3]. - Ensure the

correct excitation and emission

filters are being used for the

NIR-II range.

Inconsistent fluorescence

intensity

Dye aggregation state is not

controlled

- For reproducible results,

ensure that FD-1080 is either

fully monomeric or consistently

aggregated. - To induce stable

and photostable J-aggregates,

follow a specific protocol, such

as heating H-aggregated FD-

1080 in an aqueous solution[7]

[8].

Quantitative Data
Table 1: Photophysical Properties of FD-1080
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Property Value Notes

Excitation Maximum (Ex) ~1064 nm In the NIR-II window.

Emission Maximum (Em) ~1080 nm In the NIR-II window.

Quantum Yield (Φ) 0.31% In ethanol.

Quantum Yield (Φ) with FBS 5.94%
Significantly enhanced upon

binding to Fetal Bovine Serum.

Table 2: Comparative Photostability of FD-1080 vs. ICG

Fluorophore Experimental Conditions Observation

FD-1080

Continuous 1064 nm laser

exposure (0.33 W/cm²) for ~80

min

More photostable than ICG

under similar conditions.

ICG

Continuous 808 nm laser

exposure (0.33 W/cm²) for ~80

min

Shows faster photobleaching

compared to FD-1080.

Experimental Protocols
Protocol 1: Complexation of FD-1080 with Fetal Bovine Serum (FBS)

This protocol is based on the method described for enhancing the quantum yield and stability

of FD-1080 for in vivo imaging[2].

Prepare FD-1080 Stock Solution: Dissolve FD-1080 in dimethyl sulfoxide (DMSO) to create

a stock solution (e.g., 1 mM).

Dilution in FBS: Dilute the FD-1080 stock solution in a solution containing fetal bovine serum

(FBS). The final concentration of FD-1080 and FBS will depend on the specific application. A

common starting point is a 1:1 molar ratio or optimizing the ratio for maximum fluorescence

enhancement.
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Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 30 minutes)

to allow for complex formation.

Verification (Optional): Measure the fluorescence spectrum and intensity to confirm the

enhancement in quantum yield.

Protocol 2: Formation of FD-1080 J-Aggregates

This protocol describes a one-pot method to form photostable FD-1080 J-aggregates[7][8].

Prepare FD-1080 Aqueous Solution: Disperse FD-1080 in an aqueous solution (e.g.,

deionized water or PBS). At room temperature, FD-1080 will predominantly exist as H-

aggregates, with an absorption peak around 780 nm[8].

Heating: Heat the FD-1080 aqueous solution to 60°C for approximately 15 minutes[8].

Transformation: During heating, the H-aggregates will transform into J-aggregates, which

can be observed by a significant red-shift in the absorption peak to around 1360 nm[7][8].

Cooling and Storage: Allow the solution to cool to room temperature. The J-aggregates

should remain stable in the aqueous solution. Store protected from light.

Visualizations
Caption: General mechanism of cyanine dye photobleaching involving reactive oxygen species.
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Workflow to Improve FD-1080 Photostability

Start with FD-1080

Choose Strategy

Complex with FBS

Protein Binding

Form J-Aggregates

Self-Assembly

Follow Protocol 1:
- Dissolve in DMSO

- Dilute in FBS solution
- Incubate

Follow Protocol 2:
- Disperse in aqueous solution

- Heat to 60°C for 15 min
- Cool to room temperature

Enhanced Quantum Yield
& Photostability

Superior Photostability
& Red-shifted Spectra

Click to download full resolution via product page

Caption: Decision workflow for enhancing the photostability of FD-1080.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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